molecular formula C16H18N4O7S B033747 Bensulfuron-methyl CAS No. 104466-83-3

Bensulfuron-methyl

Cat. No. B033747
M. Wt: 410.4 g/mol
InChI Key: XMQFTWRPUQYINF-UHFFFAOYSA-N
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Description

Bensulfuron-methyl is a herbicide that is widely used for controlling weeds in rice paddies, cornfields, and other agricultural crops. It belongs to the sulfonylurea family of herbicides and is known for its selective activity against broadleaf weeds. Bensulfuron-methyl is highly effective in controlling weeds such as watergrass, barnyardgrass, and sedges, which are commonly found in rice paddies.

Scientific Research Applications

  • Residue Dynamics in Waterlogged-land Soil Bensulfuron-methyl's residue dynamics in the waterlogged-land soil of Jianghan Plain were studied, providing insights into its degradation in various soil types under different environmental conditions. This research contributes to understanding the environmental monitoring and soil remediation of bensulfuron-methyl (Cheng, 2009) Residue Dynamics Analysis of Bensulfuron-methyl in Waterlogged-land Soil of Jianghan Plain.

  • Weed Control in Transplanted Rice The efficacy of bensulfuron-methyl combined with pretilachlor was assessed for controlling weeds in transplanted rice. This combination was found to be effective and non-toxic to the rice crop, demonstrating a higher yield compared to the use of butachlor, a recommended herbicide (Reddy et al., 2012) Efficacy of bensulfuron methyl plus pretilachlor for controlling weeds in transplanted rice.

  • Degradation in Paddy Soils A study on the rapid degradation of bensulfuron-methyl in paddy soils upon repeated application revealed that degradation rates are affected by prior exposure, with soil bacteria adapting to utilize bensulfuron-methyl as a carbon and energy source (Xie et al., 2004) Rapid degradation of bensulfuron-methyl upon repeated application in paddy soils.

  • Application for Soil Remediation and Plant Growth Research on Methylopila sp. DKT illustrated its potential for bensulfuron-methyl degradation and peanut growth promotion. The strain could utilize bensulfuron-methyl and its metabolite as carbon sources while promoting peanut biomass and phosphorus content in plants (Ha & Nguyen, 2020) Application of Methylopila sp. DKT for Bensulfuron-methyl Degradation and Peanut Growth Promotion.

  • Effect on Soil Microbial Community A study on the effect of bensulfuron-methyl on soil microbial biomass and N-mineralization demonstrated that the herbicide significantly affected microbial communities and nitrogen mineralization at higher application rates. However, these impacts were transient and varied with the application rate (El-Ghamry et al., 2002) Microbial response to bensulfuron-methyl treatment in soil.

  • Photodegradation on Soil Surface The study of photodegradation of bensulfuron-methyl on soil surfaces under sunlight and UV light revealed the formation of various photoproducts and degradation rates influenced by soil type and organic matter content (Si et al., 2004) Photodegradation of bensulfuron-methyl on soil surface.

  • Kinetics of Chlorination and DBP Formation Research into the kinetics of bensulfuron-methyl chlorination showed rapid reactions with aqueous chlorine, influenced by factors like bromide and ammonium concentrations. The study also identified several volatile disinfection by-products formed during the chlorination process, highlighting potential public health risks (Hu et al., 2015) Chlorination of bensulfuron-methyl: Kinetics, reaction factors and disinfection by-product formation.

properties

IUPAC Name

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQFTWRPUQYINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024164
Record name Bensulfuron-methyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bensulfuron-methyl

CAS RN

83055-99-6
Record name Bensulfuron-methyl
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bensulfuron-methyl [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bensulfuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl)-o-toluate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.328
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Record name Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulphonyl)-o-toluate
Source European Chemicals Agency (ECHA)
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Record name BENSULFURON-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWL4I737BL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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